3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]azetidine-1-carboxamide
Description
3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]azetidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a phthalazinone moiety, and an azetidine ring
Properties
IUPAC Name |
3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4/c1-12(8-25-18(26)16-6-4-3-5-14(16)7-20-25)21-19(27)24-9-15(10-24)28-11-17-22-13(2)23-29-17/h3-7,12,15H,8-11H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYCHVGAVCJEQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)COC2CN(C2)C(=O)NC(C)CN3C(=O)C4=CC=CC=C4C=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]azetidine-1-carboxamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting an amidoxime with a carboxylic acid derivative under dehydrating conditions.
Synthesis of the phthalazinone moiety: This involves the cyclization of a hydrazine derivative with a phthalic anhydride.
Construction of the azetidine ring: This step often requires the cyclization of a suitable amine precursor.
Final coupling: The final step involves coupling the oxadiazole and phthalazinone intermediates with the azetidine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The oxadiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: The phthalazinone moiety can be reduced using agents like lithium aluminum hydride.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Conversion of phthalazinone to phthalazine.
Substitution: Introduction of various substituents on the azetidine ring.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in advanced materials, such as organic semiconductors.
Biological Research: It can be used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring could participate in hydrogen bonding and π-π interactions, while the azetidine ring might enhance binding affinity through steric effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and have been studied for their antimicrobial and anticancer properties.
Phthalazinone derivatives: Known for their potential as anti-inflammatory and anticancer agents.
Azetidine derivatives: These compounds are of interest due to their unique ring strain and potential biological activity.
Uniqueness
3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]azetidine-1-carboxamide is unique due to the combination of these three distinct moieties, which could result in synergistic effects and enhanced biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
